tert-Butyl (5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate
Description
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
tert-butyl N-[5-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-14-8-7-12(10-17-14)13-6-4-5-9-19(13)11-20/h7-8,10-11,13H,4-6,9H2,1-3H3,(H,17,18,21) |
InChI Key |
CQVKMJZDBDHWSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves the reaction of a pyridine derivative with a formylpiperidine under specific conditions. One common method includes the use of tert-butyl carbamate as a starting material, which reacts with the pyridine derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Drug Development
The compound's structure, which includes piperidine and pyridine moieties, makes it a candidate for developing pharmaceuticals targeting neurological disorders and cancer. Research indicates that similar compounds often exhibit significant activity against various biological targets, including enzymes and receptors involved in these diseases . -
Biological Activity
Preliminary studies suggest that tert-butyl (5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate may possess anticancer properties. Compounds with piperidine structures have demonstrated the ability to induce apoptosis in cancer cell lines, indicating potential therapeutic benefits in oncology . -
Enzyme Interaction
The compound may interact with enzymes such as cytochrome P450, which play a crucial role in drug metabolism. Such interactions can affect the pharmacokinetics of drugs, making this compound valuable for optimizing drug formulations.
Target Interactions
The compound's mechanism of action likely involves binding to specific enzymes or receptors, leading to altered activity that can influence cellular processes such as metabolism and gene expression. This interaction may stabilize the compound within enzyme active sites through hydrogen bonds and hydrophobic interactions.
Cellular Effects
Research has shown that this compound can modulate signaling pathways and gene expression, impacting cellular metabolism and potentially leading to therapeutic effects in diseases like cancer .
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that derivatives of piperidine, including tert-butyl (5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate, exhibit dose-dependent cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations .
Case Study 2: Immunomodulatory Effects
A study focused on the immune response modulation by piperidine derivatives found that this compound could enhance the activity of immune cells against tumor cells through inhibition of the PD-1/PD-L1 pathway. This suggests its potential as an immunotherapeutic agent, particularly in cancer treatment .
Mechanism of Action
The mechanism of action of tert-Butyl (5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact mechanism would depend on the specific application and the structure of its derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Analysis
Key structural analogues and their similarity scores (based on functional group alignment and scaffold topology) include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |
|---|---|---|---|---|---|
| tert-Butyl (5-formylpyridin-2-yl)carbamate | 199296-40-7 | C11H14N2O3 | 222.24 | Formyl group at pyridine C5 | 0.91 |
| tert-Butyl (4-formylpyridin-2-yl)carbamate | 304873-65-2 | C11H14N2O3 | 222.24 | Formyl group at pyridine C4 | 0.87 |
| tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate | 1260897-34-4 | C12H18N2O3 | 238.28 | Hydroxyethyl at pyridine C5 | 0.92 |
| tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate | 1142192-00-4 | C16H24ClN3O3 | 341.83 | Chloro, pivalamido at pyridine C5/C6 | N/A |
| tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate | 1289007-64-2 | C16H24BrN3O2 | 370.29 | Bromopyridine, piperidine | N/A |
Notes:
- The target compound’s 1-formylpiperidine group distinguishes it from analogues with direct formyl or hydroxyethyl substituents on the pyridine ring .
- The bromopyridine-piperidine derivative (CAS 1289007-64-2) shares a heterocyclic piperidine motif but lacks the formyl group, impacting reactivity and binding properties .
Physicochemical Properties
- Solubility: The Boc group improves solubility in organic solvents (e.g., DCM, THF) compared to non-protected analogues. Compounds with polar substituents (e.g., hydroxyethyl, CAS 1260897-34-4) exhibit higher aqueous solubility .
- Stability : The formyl group in the target compound may increase susceptibility to nucleophilic attack compared to halogenated (e.g., chloro, bromo) or alkoxy-substituted derivatives (e.g., tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate, CAS 1142192-08-2) .
Biological Activity
Tert-butyl (5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, cellular effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a formylpiperidine moiety and a tert-butyl carbamate group. The molecular formula is , and it exhibits properties typical of carbamate derivatives.
Target Enzymes : The compound has been studied for its interaction with various enzymes, particularly those involved in metabolic pathways. It is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis of endogenous compounds.
Mode of Action : The biological activity of tert-butyl (5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate may involve the modulation of enzyme activity through reversible or irreversible binding. Studies suggest that the carbamate moiety can facilitate covalent interactions with serine residues in active sites, leading to inhibition of target enzymes .
Inhibition Studies
Recent research has demonstrated that related carbamate compounds exhibit significant inhibitory effects on cholinesterases and monoamine oxidases, which are critical in neurodegenerative diseases . For example, dual inhibitors derived from piperidine exhibited low micromolar inhibition against human MAO-B and butyrylcholinesterase, suggesting that similar mechanisms may be at play for tert-butyl (5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | hMAO-B | 4.3 |
| Compound B | hBChE | 8.5 |
Cellular Effects
The compound influences various cellular processes, including:
- Gene Expression : It has been shown to modulate the activity of transcription factors, leading to altered gene expression profiles.
- Metabolic Pathways : By interacting with key metabolic enzymes, it can either inhibit or activate metabolic pathways, affecting cellular metabolism .
Case Studies
In a study examining the structure-activity relationship (SAR) of similar compounds, it was found that modifications to the piperidine ring significantly impacted the inhibitory potency against MAO-B and BChE. The presence of bulky substituents was crucial for enhancing selectivity and potency .
Another investigation into the cytotoxicity of pyridine derivatives revealed that coordination with metal ions could enhance or reduce biological activity, underscoring the importance of chemical environment on the efficacy of such compounds .
Q & A
Q. Key Reaction Parameters :
| Step | Starting Material | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | Chloropyrimidine derivative | Pd₂(dba)₃/BINAP | Toluene | 100°C, overnight | ~28% |
| 2 | Nitro intermediate | Fe/NH₄Cl | EtOH | Reflux | ~24% |
1.2 (Advanced) Q. How can researchers optimize coupling reactions to mitigate low yields in multi-step syntheses? Low yields often arise from competing side reactions or inefficient catalyst systems. Strategies include:
- Screening ligands : Replace BINAP with Xantphos or DavePhos to improve steric/electronic compatibility .
- Temperature modulation : Reduce reaction temperature to 80–90°C to suppress decomposition .
- Stoichiometric adjustments : Increase equivalents of amine coupling partners (e.g., 1.2–1.5 equiv) to drive reactions to completion .
Structural Characterization
2.1 (Basic) Q. What spectroscopic techniques are critical for confirming the structure of tert-butyl carbamate derivatives?
- Mass Spectrometry (MS) : ESI+ mode to detect molecular ions (e.g., m/z 542 [M+H]⁺ for intermediates) .
- NMR : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.4 ppm for C(CH₃)₃) and formyl groups (δ ~8.1–8.3 ppm for CHO) .
- IR Spectroscopy : Carbamate C=O stretching (~1680–1720 cm⁻¹) and formyl C=O (~1700 cm⁻¹) .
2.2 (Advanced) Q. How can tautomerism in pyridinyl-piperidinyl systems be resolved during structural analysis?
- 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish between keto-enol or ring-chain tautomers .
- Variable Temperature NMR : Monitor dynamic equilibria by acquiring spectra at 25°C and −40°C .
- X-ray Crystallography : Definitive confirmation of solid-state conformation (e.g., tert-butyl carbamate derivatives often exhibit planar amide geometries) .
Safety and Handling
3.1 (Basic) Q. What safety protocols are essential when handling tert-butyl carbamate derivatives?
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335: Respiratory tract irritation) .
- Storage : Keep in airtight containers under dry, inert conditions (N₂) to prevent hydrolysis .
3.2 (Advanced) Q. How should air-sensitive intermediates be managed during synthesis?
- Schlenk Techniques : Use double-manifold systems for transfers under N₂/Ar .
- Stabilization : Add molecular sieves (3Å) to reaction mixtures to scavenge moisture .
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect degradation without exposing intermediates to air .
Applications in Medicinal Chemistry
4.1 (Basic) Q. What role do tert-butyl carbamates play in drug discovery?
- Protecting Groups : The tert-butyl carbamate (Boc) group shields amines during multi-step syntheses (e.g., peptide coupling or heterocycle functionalization) .
- Solubility Modifiers : The tert-butyl group enhances lipophilicity, improving membrane permeability in lead compounds .
4.2 (Advanced) Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?
- Linker Design : The pyridinyl-piperidinyl motif serves as a rigid spacer to connect E3 ligase ligands and target protein binders .
- Case Study : Similar tert-butyl carbamates are used in PROTACs targeting kinases (e.g., BTK or EGFR), with in vitro IC₅₀ values ≤100 nM .
Data Analysis and Contradictions
5.1 (Basic) Q. How should researchers interpret conflicting spectral data (e.g., unexpected MS fragments)?
- High-Resolution MS (HRMS) : Confirm molecular formulas (e.g., C₁₆H₂₄ClN₃O₃ requires m/z 341.1532) to rule out impurities .
- Isotopic Patterns : Check for chlorine/bromine signatures (e.g., M+2 peaks for Cl-containing byproducts) .
5.2 (Advanced) Q. What strategies address low yields in amination or nitro reduction steps?
- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C) to reduce metal leaching in nitro reductions .
- Alternative Reductants : Replace Fe/NH₄Cl with H₂/Pd-black for cleaner conversions .
- Byproduct Analysis : Conduct LC-MS to identify side products (e.g., dehalogenated or dimerized species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
